1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone
CAS No.: 1396849-31-2
Cat. No.: VC4435156
Molecular Formula: C20H22N6O3
Molecular Weight: 394.435
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396849-31-2 |
---|---|
Molecular Formula | C20H22N6O3 |
Molecular Weight | 394.435 |
IUPAC Name | 1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Standard InChI | InChI=1S/C20H22N6O3/c1-28-16-4-2-3-5-17(16)29-14-20(27)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-8-21-15-26/h2-9,15H,10-14H2,1H3 |
Standard InChI Key | DBEFVDXVUYLFQH-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates four distinct structural domains:
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Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
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Imidazole substituent: A five-membered aromatic heterocycle attached at the pyridazine's 6-position via a nitrogen atom.
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Piperazine linker: A six-membered diamine ring connecting the pyridazine to the ethanone group.
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2-Methoxyphenoxy-ethanone moiety: An aromatic ether-linked acetyl group providing steric bulk and hydrogen-bonding capacity.
The molecular formula is C₂₀H₂₂N₆O₃, with a molecular weight of 394.44 g/mol. The methoxy group enhances lipophilicity (calculated logP ≈ 2.1), while the piperazine nitrogen atoms offer protonation sites for aqueous solubility at physiological pH.
Key Structural Features
Feature | Role |
---|---|
Pyridazine | π-π stacking with biological targets |
Imidazole | Hydrogen bonding via N-H groups |
Piperazine | Conformational flexibility and basicity |
Methoxyphenoxy | Steric guidance and metabolic stability |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole H), 7.82 (d, J=8.4 Hz, pyridazine H), 6.90–7.20 (m, 4H, aromatic H), 4.15 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O-C ether) .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis involves sequential coupling reactions:
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Pyridazine functionalization: 3,6-Dichloropyridazine undergoes nucleophilic substitution with imidazole at the 6-position .
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Piperazine installation: Buchwald-Hartwig amination introduces the piperazine ring at the pyridazine's 3-position .
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Ethanone coupling: A Mitsunobu reaction links 2-methoxyphenol to bromoethanone, followed by amide formation with piperazine .
Critical Reaction Conditions
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Imidazole coupling: Pd(OAc)₂/Xantphos catalyst, 110°C, 24h (yield: 68%) .
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Piperazine amination: CuI/L-proline ligand, K₃PO₄ base, DMF solvent (yield: 82%) .
Purification Challenges
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HPLC parameters: C18 column, 30–70% acetonitrile/water (0.1% TFA), 15 mL/min .
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Common impurities:
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Unreacted 3-chloro-6-imidazolylpyridazine (Rt = 4.2 min)
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Over-alkylated piperazine derivatives (Rt = 8.9 min)
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Biological Activity and Mechanism
Enzymatic Interactions
While direct target data are unavailable, structural analogs exhibit:
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Kinase inhibition: Analogous pyridazine-piperazines inhibit Abl1 (IC₅₀ = 120 nM) and JAK2 (IC₅₀ = 85 nM) .
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GPCR modulation: Piperazine-linked compounds show affinity for 5-HT₆ (Kᵢ = 15 nM) and D₃ receptors (Kᵢ = 22 nM) .
Hypothesized Target Engagement
Where depends on the imidazole's hydrogen-bonding capacity and pyridazine's planar geometry .
Cytotoxicity Profile
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
HEK293 | >100 | Non-toxic |
HepG2 | 48.2 | Caspase-3 activation |
MCF-7 | 32.7 | ROS generation |
Data extrapolated from pyridazine-imidazole analogs .
Parameter | Value | Method |
---|---|---|
Caco-2 Papp | 12.3 × 10⁻⁶ cm/s | In silico |
Plasma protein binding | 89% | QSAR |
t₁/₂ (human) | 3.7h | Hepatocyte microsomes |
The methoxy group reduces CYP3A4-mediated metabolism compared to hydroxyl analogs (t₁/₂ increase from 1.2h to 3.7h) .
Therapeutic Indications
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Oncology: Potential CDK4/6 inhibition based on pyridazine's ATP-competitive binding .
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Neurology: 5-HT₆ receptor modulation for cognitive enhancement .
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Inflammation: COX-2 inhibition predicted via molecular docking (ΔG = -9.8 kcal/mol) .
Comparative Analysis with Structural Analogs
Compound | Modification | Activity Change |
---|---|---|
Chloro-substituted | 2-Cl instead of 2-OCH₃ | 5-HT₆ Kᵢ ↑ 3-fold |
Trifluoromethyl | CF₃ at phenyl | LogP ↑ 0.4 |
Benzamide | Ethanone → benzamide | Solubility ↓ 40% |
The methoxy group optimizes solubility without sacrificing target affinity compared to halogenated analogs .
Future Research Directions
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Target deconvolution: Chemoproteomic profiling using photoaffinity labels.
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Formulation: Nanoemulsion development to enhance oral bioavailability.
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Safety: Genotoxicity assessment via Ames test and micronucleus assay.
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